5-Aza-2'-deoxy Cytidine-15N4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aza-2’-deoxy Cytidine-15N4 is a synthetic nucleoside analog of cytidine, which incorporates nitrogen-15 isotopes. It is primarily used in scientific research for its ability to inhibit DNA methylation, making it a valuable tool in epigenetic studies. This compound is known for its role in reactivating silenced genes and has significant applications in cancer research and therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aza-2’-deoxy Cytidine-15N4 involves the incorporation of nitrogen-15 isotopes into the cytidine structureThe reaction conditions often involve the use of deoxyribose and cytosine derivatives, with the incorporation of nitrogen-15 achieved through isotopic labeling techniques .
Industrial Production Methods
Industrial production of 5-Aza-2’-deoxy Cytidine-15N4 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated systems and stringent quality control measures. The final product is purified through chromatography and other separation techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
5-Aza-2’-deoxy Cytidine-15N4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms in the structure
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5-Aza-2’-deoxy Cytidine-15N4.
Wissenschaftliche Forschungsanwendungen
5-Aza-2’-deoxy Cytidine-15N4 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in synthetic chemistry to study nucleoside analogs and their reactions.
Biology: Employed in epigenetic studies to investigate DNA methylation and gene expression.
Medicine: Utilized in cancer research to reactivate silenced tumor suppressor genes and study the effects of DNA demethylation.
Industry: Applied in the development of new therapeutic agents and diagnostic tools
Wirkmechanismus
The primary mechanism of action of 5-Aza-2’-deoxy Cytidine-15N4 involves the inhibition of DNA methyltransferases, enzymes responsible for maintaining DNA methylation patterns. By incorporating into the DNA, the compound forms covalent complexes with these enzymes, leading to their functional depletion. This results in the demethylation of DNA and reactivation of silenced genes. The molecular targets include DNA methyltransferase 1 and other related enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Azacytidine: Another nucleoside analog that incorporates into both DNA and RNA, used in similar epigenetic studies.
Decitabine: A closely related compound that also inhibits DNA methylation but is more potent and specific to DNA incorporation
Uniqueness
5-Aza-2’-deoxy Cytidine-15N4 is unique due to its incorporation of nitrogen-15 isotopes, which allows for detailed studies using nuclear magnetic resonance spectroscopy and other isotopic labeling techniques. This makes it a valuable tool in both basic and applied research .
Eigenschaften
Molekularformel |
C8H12N4O4 |
---|---|
Molekulargewicht |
232.18 g/mol |
IUPAC-Name |
4-(15N)azanyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-(1,3,5-15N3)1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1/i9+1,10+1,11+1,12+1 |
InChI-Schlüssel |
XAUDJQYHKZQPEU-SSDNLDPUSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1[15N]2C=[15N]C(=[15N]C2=O)[15NH2])CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC(=NC2=O)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.